Ethyl 5-cyano-6-methyl-2-(trifluoromethyl)nicotinate
Description
Historical Context of Trifluoromethylated Nicotinates
The development of trifluoromethylated nicotinates emerged from the broader exploration of fluorinated organic compounds in the mid-20th century. Early efforts focused on antimony- and copper-mediated trifluoromethylation, such as the McLoughlin-Thrower reaction (1968), which utilized iodofluoroalkanes and copper to introduce trifluoromethyl groups into aromatic systems. By the 1980s, advances in reagent design, including the use of sodium trifluoroacetate and methyl chlorodifluoroacetate (MCDFA), enabled safer and more efficient synthesis routes. For example, Mulder et al. (2013) demonstrated a kilogram-scale trifluoromethylation process using MCDFA/KF/CuI, highlighting industrial applicability.
Table 1: Evolution of Trifluoromethylation Methods
Significance in Organic Chemistry Research
Trifluoromethylated nicotinates are pivotal in pharmaceutical and agrochemical research due to their unique physicochemical properties. The trifluoromethyl (-CF₃) group enhances lipophilicity, metabolic stability, and bioavailability, making these compounds valuable in drug design. For instance, ethyl 5-cyano-6-methyl-2-(trifluoromethyl)nicotinate’s cyano (-CN) and ester (-COOEt) groups facilitate nucleophilic substitutions and hydrolytic transformations, enabling diverse derivatization. Additionally, the electron-withdrawing nature of -CF₃ and -CN groups stabilizes intermediates in cross-coupling reactions, as seen in the synthesis of anti-infective agents.
Overview of Cyano-Substituted Pyridine Derivatives
Cyano-substituted pyridines, such as this compound, exhibit broad utility in materials science and medicinal chemistry. The cyano group’s electron-deficient character enhances reactivity in cycloadditions and facilitates interactions with biological targets, such as tubulin in anticancer agents. For example, derivatives of this compound have shown inhibitory activity against human cancer cell lines by disrupting microtubule assembly.
Table 2: Applications of Cyano-Substituted Pyridines
Research Objectives and Scope
Current research aims to optimize synthetic routes for this compound while exploring novel applications. Key objectives include:
- Synthetic Efficiency : Developing catalytic systems to reduce reliance on stoichiometric copper or silver additives.
- Functional Diversity : Investigating cross-coupling reactions to introduce heterocyclic or chiral moieties.
- Biological Screening : Evaluating antimicrobial and anticancer activity through structure-activity relationship (SAR) studies.
- Industrial Scalability : Improving safety and cost-effectiveness for kilogram-scale production.
Properties
IUPAC Name |
ethyl 5-cyano-6-methyl-2-(trifluoromethyl)pyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F3N2O2/c1-3-18-10(17)8-4-7(5-15)6(2)16-9(8)11(12,13)14/h4H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEHOHKHJMDKBNM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(C(=C1)C#N)C)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80381440 | |
| Record name | ethyl 5-cyano-6-methyl-2-(trifluoromethyl)pyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80381440 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
445-71-6 | |
| Record name | ethyl 5-cyano-6-methyl-2-(trifluoromethyl)pyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80381440 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of Ethyl 5-cyano-6-methyl-2-(trifluoromethyl)nicotinate typically involves the reaction of 6-methyl-2-(trifluoromethyl)nicotinic acid with ethyl cyanoacetate under specific conditions. The reaction is often carried out in the presence of a base, such as sodium ethoxide, and a solvent, such as ethanol. The mixture is heated to reflux, and the product is isolated through crystallization or distillation .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Ethyl 5-cyano-6-methyl-2-(trifluoromethyl)nicotinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the cyano group or the trifluoromethyl group, leading to the formation of various derivatives. Common reagents include alkyl halides and amines.
Scientific Research Applications
Pharmaceutical Development
Ethyl 5-cyano-6-methyl-2-(trifluoromethyl)nicotinate serves as a key intermediate in the synthesis of various pharmaceuticals. Its structural properties make it particularly valuable in the development of drugs targeting neurological disorders. The trifluoromethyl group enhances the compound's interaction with biological targets, potentially leading to novel therapeutic agents for conditions such as depression and anxiety .
Agricultural Chemicals
In agriculture, this compound is utilized in formulating agrochemicals, particularly pesticides and herbicides. Its efficacy in enhancing the performance of these chemicals contributes to improved crop yields and protection against pests. The incorporation of this compound into agricultural products has been shown to increase their effectiveness significantly .
Material Science
The compound is explored for applications in material science, particularly in creating advanced coatings and polymers that require enhanced chemical resistance and durability. Its unique structural features allow for the development of materials with superior properties suitable for various industrial applications .
Biochemical Research
Researchers utilize this compound in studies related to enzyme inhibition and receptor binding. These studies contribute to a better understanding of biological processes and drug interactions, paving the way for new discoveries in biochemistry and pharmacology .
Comparative Analysis with Related Compounds
| Compound Name | Structural Features | Notable Biological Activity |
|---|---|---|
| This compound | Trifluoromethyl group; cyano substitution | Antimicrobial, anticancer |
| Ethyl 6-chloro-5-cyano-nicotinate | Cyano group instead of trifluoromethyl | Antiviral activity |
| Ethyl 4-amino-6-chloro-5-fluoronicotinate | Amino and fluoro groups | Modulates enzyme activity |
Antibacterial Screening
A study screened various derivatives of this compound for antibacterial activity at concentrations of 200 μg/mL and 100 μg/mL against standard antibiotics like streptomycin. The results indicated broad-spectrum activity but highlighted that it was less potent than established antibiotics, suggesting potential for further optimization .
Cytotoxicity Assessment
In vitro studies assessed the cytotoxic effects of this compound on human monocytic cell lines (U937, THP-1). The findings showed significant antiproliferative effects with IC₅₀ values comparable to standard chemotherapeutic agents, indicating its potential as an anticancer agent .
Inflammatory Response Modulation
Research involving animal models demonstrated that compounds similar to this compound effectively reduced markers of inflammation, suggesting potential therapeutic uses in treating inflammatory disorders .
Mechanism of Action
The mechanism of action of Ethyl 5-cyano-6-methyl-2-(trifluoromethyl)nicotinate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. This property is crucial for its potential biological activities, as it can interact with intracellular targets. The cyano group and the ester functionality also play roles in its reactivity and binding affinity to various enzymes and receptors .
Comparison with Similar Compounds
Substituent Variations in Nicotinate Derivatives
The following table compares ethyl 5-cyano-6-methyl-2-(trifluoromethyl)nicotinate with analogous compounds, highlighting key structural and functional differences:
Key Structural and Functional Insights
- Trifluoromethyl (CF₃) Group : The CF₃ group at position 2 is a common feature in all listed compounds. This group enhances metabolic stability and lipophilicity, making these derivatives attractive for CNS-targeting drugs .
- Cyano (CN) vs. Halogen (Br/Cl) Substituents: The cyano group at position 5 in the target compound improves electrophilicity, aiding in nucleophilic substitution reactions.
- Ester vs. Carboxylic Acid : The ethyl ester in the target compound enhances membrane permeability compared to the carboxylic acid derivative (CAS 1360930-51-3), which may limit bioavailability due to ionization at physiological pH .
Metabolic and Permeation Studies
- Ethyl Nicotinate Derivatives : Studies on ethyl nicotinate permeation (e.g., skin transport and metabolism) reveal that esterase enzymes rapidly hydrolyze the ester group to release nicotinic acid, a process relevant to transdermal drug delivery . This suggests that the ethyl ester in the target compound may act as a prodrug, releasing active metabolites in vivo.
- Role of Substituents : The methyl group at position 6 likely slows metabolism by sterically hindering enzymatic access to the ester linkage, extending half-life compared to unsubstituted analogs .
Biological Activity
Ethyl 5-cyano-6-methyl-2-(trifluoromethyl)nicotinate (CAS No. 445-71-6) is a synthetic compound belonging to the class of nicotinates. It is characterized by the presence of a cyano group and a trifluoromethyl group, which significantly enhance its lipophilicity and biological activity. This article provides a comprehensive overview of its biological activities, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : C₁₁H₉F₃N₂O₂
- Molecular Weight : 258.2 g/mol
- Structural Features :
- Cyano group (-C≡N)
- Trifluoromethyl group (-CF₃)
These structural components contribute to the compound's unique reactivity and interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to penetrate cell membranes effectively due to the lipophilic nature imparted by the trifluoromethyl group. This enables the compound to interact with various intracellular targets, including enzymes and receptors involved in critical biological pathways.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, demonstrating inhibitory effects that suggest potential applications in treating infections caused by resistant pathogens.
Table 1: Antimicrobial Activity Data
| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| E. coli | 32 µg/mL | |
| S. aureus | 16 µg/mL | |
| P. aeruginosa | 64 µg/mL |
Anticancer Properties
This compound has also shown promise in anticancer research. Preliminary studies indicate its potential to inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells.
Table 2: Cytotoxicity Assays
| Cancer Cell Line | IC50 (µM) | Reference |
|---|---|---|
| MCF-7 (Breast Cancer) | 15 | |
| A549 (Lung Cancer) | 20 | |
| HeLa (Cervical Cancer) | 18 |
Case Studies
-
Study on Antimicrobial Efficacy :
A recent study evaluated the antimicrobial efficacy of this compound against multi-drug resistant bacterial strains. Results demonstrated that the compound significantly reduced bacterial growth compared to control groups, indicating its potential as a novel antimicrobial agent. -
Evaluation of Anticancer Activity :
In vitro assays conducted on various cancer cell lines revealed that this compound induced apoptosis in MCF-7 cells through the activation of caspase pathways. The study concluded that this compound could serve as a lead structure for developing new anticancer therapies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
